Tos-PEG3-CH2CO2tBu

Übersicht

Beschreibung

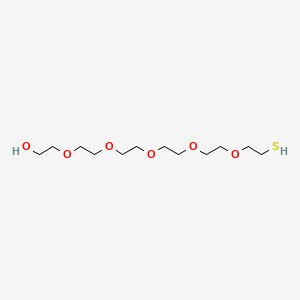

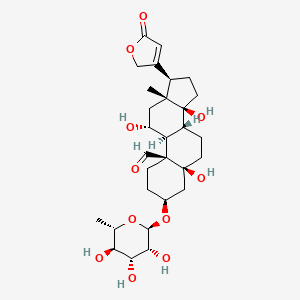

Tos-PEG3-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The tosyl group is a very good leaving group for nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Proteomikforschung

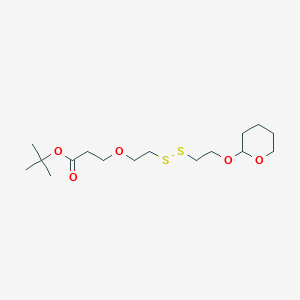

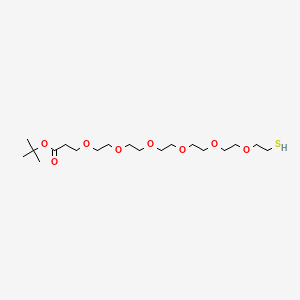

Tos-PEG3-CH2CO2tBu wird in der Proteomikforschung eingesetzt {svg_1}. Die Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte bei der Analyse und Identifizierung von Proteinen in einer Probe verwendet werden.

Arzneimittelverabreichung

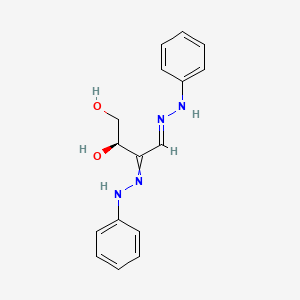

Der hydrophile PEG-Spacer in this compound erhöht die Löslichkeit in wässrigen Medien {svg_2}. Diese Eigenschaft macht es nützlich in Arzneimittelverabreichungssystemen, wo es dazu beitragen kann, die Löslichkeit und Bioverfügbarkeit von therapeutischen Wirkstoffen zu verbessern.

Biokonjugation

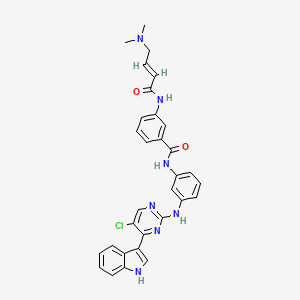

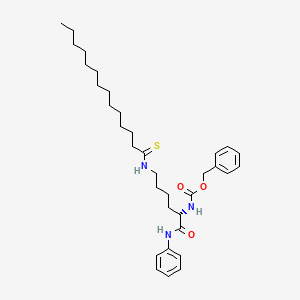

This compound enthält einen tert-Butylester und eine Tosylgruppe {svg_3}. Die Tosylgruppe ist eine sehr gute Abgangsgruppe für nukleophile Substitutionsreaktionen, was diese Verbindung in Biokonjugationsreaktionen nützlich macht. Biokonjugation ist der Prozess der chemischen Verknüpfung zweier Biomoleküle miteinander und wird in vielen Bereichen der Forschung und Medikamentenentwicklung eingesetzt.

Synthese von biologisch abbaubaren Materialien

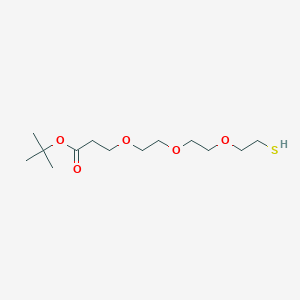

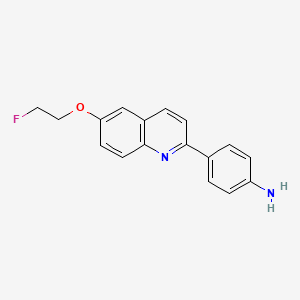

Die tert-Butyl-geschützte Carboxylgruppe in this compound kann unter sauren Bedingungen entschützt werden {svg_4}. Diese Eigenschaft könnte es nützlich bei der Synthese von biologisch abbaubaren Materialien machen. Diese Materialien haben eine breite Palette von Anwendungen, einschließlich im medizinischen Bereich, wo sie zur Herstellung von Nähten, Stents und Arzneimittelverabreichungssystemen verwendet werden.

Wirkmechanismus

Target of Action

Tos-PEG3-CH2CO2tBu is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound contains a t-butyl ester and a tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . These properties make it an effective linker in PROTACs, enabling the connection of the ligand for the target protein and the ligand for the E3 ubiquitin ligase .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a target protein to an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

As a peg derivative, it is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a decrease in the function of the target protein, which can have various molecular and cellular effects depending on the specific protein being targeted.

Action Environment

The action of this compound, and the PROTACs it helps form, can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the t-butyl protected carboxyl group . Additionally, the intracellular environment can impact the efficacy of the PROTAC, as the ubiquitin-proteasome system is an intracellular process .

Biochemische Analyse

Biochemical Properties

Tos-PEG3-CH2CO2tBu plays a significant role in biochemical reactions, particularly in proteomics research. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, making it suitable for various biochemical applications . The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further chemical modifications . The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, facilitating the formation of covalent bonds with other biomolecules . This compound interacts with enzymes, proteins, and other biomolecules through these chemical modifications, enabling researchers to study protein-protein interactions, enzyme kinetics, and other biochemical processes.

Cellular Effects

This compound influences various cellular processes by modifying proteins and enzymes within the cell. The compound’s ability to form covalent bonds with biomolecules allows it to alter cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can be used to tag proteins with fluorescent markers, enabling researchers to track protein localization and interactions within the cell. Additionally, the compound’s effects on enzyme activity can lead to changes in metabolic pathways, impacting cellular function and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modifications of biomolecules. The tosyl group in this compound acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with amino acids in proteins . This modification can inhibit or activate enzymes, depending on the specific amino acid residues involved. Additionally, the t-butyl ester group can be deprotected under acidic conditions, exposing a carboxyl group that can further interact with other biomolecules . These molecular interactions lead to changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its t-butyl ester group can be deprotected under acidic conditions, leading to changes in its chemical properties . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. Researchers have observed changes in enzyme activity, gene expression, and cell signaling pathways over extended periods of exposure to this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify proteins and enzymes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity . Researchers have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while higher doses result in toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to form covalent bonds with amino acids in proteins allows it to modify enzyme activity, impacting metabolic flux and metabolite levels . For example, this compound can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, facilitating its transport across cell membranes . Additionally, the compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s ability to form covalent bonds with proteins allows it to target specific cellular compartments and organelles . For example, this compound can be directed to the nucleus, mitochondria, or other organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in modifying enzyme activity, gene expression, and other cellular processes.

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O7S/c1-14-5-7-15(8-6-14)25(19,20)23-12-11-21-9-10-22-13-16(18)24-17(2,3)4/h5-8H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPMXQFRYHXBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

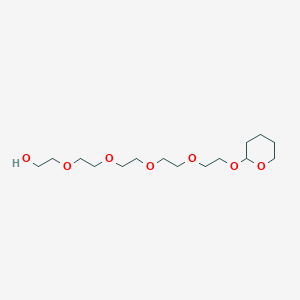

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)